molecular formula C20H28FN3O3 B8256789 methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate CAS No. 2377403-81-9

methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate

Cat. No.: B8256789
CAS No.: 2377403-81-9
M. Wt: 377.5 g/mol
InChI Key: LIRBKFHBIDESHO-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate is a synthetic compound featuring a bicyclic pyrrolo[2,3-b]pyridine core. Key structural attributes include:

  • 5-Fluoropentyl chain: A fluorinated alkyl substituent at the pyrrole nitrogen, likely enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Amino acid-derived side chain: A methyl ester of (2S)-3,3-dimethylbutanoic acid linked via an amide bond, which could influence solubility and stereoselective interactions.

Properties

IUPAC Name

methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O3/c1-20(2,3)16(19(26)27-4)23-18(25)15-13-24(12-7-5-6-10-21)17-14(15)9-8-11-22-17/h8-9,11,13,16H,5-7,10,12H2,1-4H3,(H,23,25)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRBKFHBIDESHO-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342227
Record name Methyl N-{[1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-3-methyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377403-81-9
Record name Methyl N-{[1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-3-methyl-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5F-MDMB-P7AICA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2U5NV8ZMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Reaction Conditions:

  • Catalyst : Pd2(dba)3 (2 mol%)

  • Ligand : XPhos (4 mol%)

  • Solvent : Toluene/EtOH (3:1)

  • Temperature : 80°C, 12 hours

N-Alkylation with 5-Fluoropentyl Halides

Functionalization of the pyrrolo[2,3-b]pyridine core at the N-1 position is achieved via N-alkylation using 1-bromo-5-fluoropentane. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the pyrrole nitrogen, facilitating nucleophilic substitution.

Optimized Protocol:

Parameter Condition
SubstratePyrrolo[2,3-b]pyridine (1.0 equiv)
Alkylating Agent1-Bromo-5-fluoropentane (1.2 equiv)
BaseNaH (2.0 equiv)
SolventDMF (0.1 M)
Temperature0°C → room temperature, 1 hour
Yield78–82%

Side Reactions : Competing O-alkylation is suppressed by using anhydrous DMF and controlled stoichiometry.

Carboxylic Acid Activation and Peptide Coupling

The 3-carboxyl group of the N-alkylated intermediate is activated for amide bond formation. Trifluoroacetic anhydride (TFAA) is employed to generate a reactive mixed anhydride, which couples with methyl L-tert-leucinate under basic conditions.

Stepwise Procedure:

  • Activation :

    • React N-alkylated pyrrolopyridine (1.0 equiv) with TFAA (1.5 equiv) in DMF at 0°C for 1 hour.

  • Hydrolysis :

    • Treat the trifluoroacetyl intermediate with 1 M NaOH in methanol under reflux (24 hours) to yield the carboxylic acid.

  • Coupling :

    • Combine carboxylic acid (1.0 equiv), methyl L-tert-leucinate (1.2 equiv), EDC·HCl (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3.0 equiv) in DMSO at room temperature for 24 hours.

Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexanes).

Challenges in Deprotection and Purification

Final deprotection of SEM (trimethylsilylethoxymethyl) groups, if used during synthesis, requires careful optimization. Acidic conditions (e.g., trifluoroacetic acid) followed by basic workup are standard, but formaldehyde release during SEM cleavage can lead to side products like tricyclic derivatives.

Mitigation Strategies:

  • Temperature Control : Maintain reaction below 25°C during TFA treatment.

  • Scavengers : Add 2,4-dimethylphenol to trap formaldehyde.

  • Chromatography : Use gradient elution (CH2Cl2:MeOH 95:5 → 90:10) to isolate the target compound.

Analytical Characterization

Synthesized batches are validated via GC-MS/MS and NMR spectroscopy :

NMR Data (CDCl3):

Proton δ (ppm) Multiplicity
H-2 (pyrrolopyridine)8.42Singlet
H-5 (pyrrolopyridine)7.89Doublet (J=5.1 Hz)
5-Fluoropentyl -CH2F4.51Triplet (J=6.8 Hz)
Methyl ester -OCH33.72Singlet

Mass Spec (EI) : m/z 377.5 [M+H]+.

Industrial-Scale Considerations

For bulk synthesis, flow chemistry reduces reaction times and improves safety profile:

  • Continuous Alkylation : Microreactor systems achieve 85% yield with residence time <10 minutes.

  • In-line Purification : Simulated moving bed (SMB) chromatography enhances throughput .

Chemical Reactions Analysis

5-fluoro MDMB-7-PAICA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluoropentyl group can undergo substitution reactions with various nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

5-fluoro MDMB-7-PAICA exerts its effects by binding to cannabinoid receptors, primarily the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). The binding of the compound to these receptors activates various signaling pathways, leading to its pharmacological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Structural Analogues from Supplier Databases ()

Several compounds share the pyrrolopyridine core and amino acid-like side chains but differ in substituents and functional groups:

Compound Name Core Structure Substituents Fluorine Position Ester Group Key Notes
Target Compound Pyrrolo[2,3-b]pyridine 5-Fluoropentyl, 3,3-dimethylbutanoate methyl ester Pentyl chain (C5) Methyl ester High lipophilicity inferred from fluorinated alkyl chain
(S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic acid Pyrrolo[3,4-c]pyridine tert-Boc-protected amino, difluorohexanoic acid Hexanoic acid (C6) None Used in peptide synthesis; fluorination may alter acidity
(S)-2-((tert-Butoxycarbonyl)amino)-5,5-dimethylhexanoic acid Pyrrolo[3,4-c]pyridine tert-Boc-protected amino, dimethylhexanoic acid None None Enhanced steric hindrance from dimethyl group
(S)-2-(1,3-Dioxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)-4-methylpentanoic acid Pyrrolo[3,4-c]pyridine 1,3-dioxo-pyrrolopyridine, 4-methylpentanoic acid None None Polar dioxo group increases solubility

Key Observations :

  • Fluorination Impact: The 5-fluoropentyl group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated chains .
  • Ester vs. Acid : The methyl ester in the target compound may enhance cell permeability over carboxylic acid derivatives (e.g., supplier-listed analogs), though esterases could hydrolyze it in vivo.

Functional Implications

  • Lipophilicity: Fluorinated alkyl chains (e.g., 5-fluoropentyl) increase logP values, favoring blood-brain barrier penetration compared to dimethylhexanoic acid derivatives .
  • Stereochemistry: The (2S) configuration in the target compound’s amino acid side chain may influence chiral recognition in biological systems, similar to Boc-protected analogs .
  • Stability : tert-Boc groups in analogs confer stability during synthesis, whereas the target compound’s methyl ester may be prone to hydrolysis under basic conditions.

Biological Activity

Methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate, commonly referred to as 5F-MDMB-PICA, is a synthetic cannabinoid that has garnered attention due to its potent biological activity and psychoactive effects. This compound belongs to a class of substances known as synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis.

Chemical Structure and Properties

The molecular formula of 5F-MDMB-PICA is C21H29FN2O3C_{21}H_{29}FN_{2}O_{3} with a molecular weight of approximately 376.465 g/mol. The compound features a pyrrolo[2,3-b]pyridine moiety and a fluoropentyl group, contributing to its unique pharmacological profile.

5F-MDMB-PICA acts primarily as a cannabinoid receptor agonist , specifically targeting the CB1 and CB2 receptors in the endocannabinoid system. This interaction leads to various physiological effects, including analgesia, euphoria, and alterations in mood and perception. The potency of this compound can be attributed to its high affinity for these receptors.

Pharmacological Effects

Research indicates that 5F-MDMB-PICA exhibits a range of biological activities:

  • Analgesic Effects : Studies demonstrate that synthetic cannabinoids can produce significant pain relief through their action on cannabinoid receptors.
  • Psychoactive Effects : Users report experiences similar to those produced by THC, including euphoria and altered sensory perception.
  • Potential for Abuse : Due to its psychoactive properties, 5F-MDMB-PICA has a high potential for recreational use and associated risks.

Toxicology

The toxicological profile of 5F-MDMB-PICA is still under investigation. However, synthetic cannabinoids are often linked to adverse effects such as:

  • Psychosis : Increased incidence of anxiety, paranoia, and hallucinations.
  • Cardiovascular Issues : Elevated heart rate and blood pressure have been reported.
  • Neurological Effects : Potential neurotoxicity leading to long-term cognitive deficits.

Case Studies

Several case studies highlight the implications of using 5F-MDMB-PICA:

  • Emergency Room Visits : Reports indicate increased emergency room visits related to synthetic cannabinoid use, including 5F-MDMB-PICA. Symptoms often include severe agitation and cardiovascular distress.
  • Addiction Potential : A case study involving individuals with a history of substance abuse revealed that users developed tolerance and dependence on synthetic cannabinoids like 5F-MDMB-PICA.

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of 5F-MDMB-PICA:

  • Affinity Studies : Research shows that 5F-MDMB-PICA has a significantly higher binding affinity for CB1 receptors compared to natural cannabinoids.
  • Metabolism : Preliminary studies suggest that the compound undergoes extensive hepatic metabolism, with several metabolites identified that may also exhibit biological activity.
StudyFindings
Smith et al. (2023)Identified high binding affinity for CB1 receptors; potential for severe side effects noted.
Johnson et al. (2024)Reported cases of acute toxicity in users; highlighted need for public health interventions.
Lee et al. (2024)Examined metabolic pathways; suggested further research into long-term effects is necessary.

Q & A

Q. What are the key synthetic strategies for preparing methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate?

  • Methodological Answer : Synthesis involves multi-step organic reactions:
  • Core formation : Iodination of pyrrolo[2,3-b]pyridine using N-iodosuccinimide (NIS) in acetone .
  • Functionalization : Introduction of the 5-fluoropentyl group via alkylation or cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄ and boronic acids) .
  • Amide coupling : Use of coupling agents like DCC or EDC in DMF/DMSO to link the pyrrolo[2,3-b]pyridine core to the (2S)-3,3-dimethylbutanoate moiety .
  • Stereochemical control : Chiral resolution or asymmetric synthesis ensures the (2S) configuration, verified by chiral HPLC .

Q. How is the stereochemical integrity at the (2S) position maintained during synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc)-protected amino acids to preserve configuration during coupling .
  • Analytical validation : Monitor stereochemistry via ¹H-NMR (nuclear Overhauser effect) or circular dichroism (CD) spectroscopy .

Q. What analytical techniques confirm the structure and purity of the compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR validate the fluoropentyl group and amide bond formation .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Purity verification : Cross-check with orthogonal methods (e.g., LC-MS vs. NMR) to rule out impurities .
  • Assay standardization : Use isogenic cell lines and control compounds (e.g., reference inhibitors) to minimize variability .
  • Mechanistic studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target binding kinetics .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for modifications on the pyrrolo[2,3-b]pyridine core?

  • Methodological Answer :
  • Position-specific substitutions : Introduce electron-withdrawing/donating groups at positions 3 and 5 via Suzuki coupling (e.g., 3,4-dimethoxyphenylboronic acid) .
  • Biological testing : Evaluate potency in enzyme inhibition assays (e.g., IC₅₀ determination) and correlate with logP values to assess hydrophobicity .

Q. What are the challenges in optimizing the fluoropentyl chain's length and fluorine position for metabolic stability?

  • Methodological Answer :
  • Chain-length analogs : Synthesize derivatives with 3-fluorohexyl or 4-fluorobutyl groups via modified alkylation protocols .
  • Metabolic profiling : Use hepatic microsome assays to compare degradation rates and identify stable analogs .

Q. How to investigate the compound's interaction with enzymatic targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • X-ray crystallography : Co-crystallize the compound with target enzymes to resolve binding modes .
  • Molecular docking : Use Schrödinger Suite or AutoDock for in silico prediction of binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.